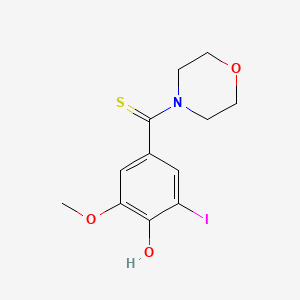

![molecular formula C17H26N2O2 B5963767 1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide](/img/structure/B5963767.png)

1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide, also known as U-47700, is a synthetic opioid analgesic drug that was first synthesized by Upjohn in the 1970s. It belongs to the family of benzamide opioids and has been used for research purposes due to its potent analgesic effects.

Wirkmechanismus

1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide acts on the μ-opioid receptor, which is located in the brain and spinal cord. When 1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide binds to the μ-opioid receptor, it activates a cascade of events that leads to the inhibition of neurotransmitter release, including the release of substance P, which is responsible for transmitting pain signals. This inhibition results in a reduction in the perception of pain.

Biochemical and Physiological Effects:

1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide has been shown to produce potent analgesic effects, similar to those of morphine. It can also cause sedation, respiratory depression, and euphoria. However, it has been reported to have a shorter duration of action than morphine. 1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide has also been shown to have a lower potential for physical dependence and tolerance than other opioids.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide in lab experiments is its high potency and selectivity for the μ-opioid receptor. This allows for the investigation of the effects of opioids on the central nervous system with high precision. However, 1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide has also been shown to have a narrow therapeutic window, which means that a small increase in dosage can lead to respiratory depression and death. Therefore, strict safety protocols must be followed when handling 1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide in lab experiments.

Zukünftige Richtungen

There are several future directions for research on 1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide. One direction is to investigate the potential use of 1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide as an analgesic for the treatment of chronic pain. Another direction is to develop new opioid-based analgesics that have a lower potential for physical dependence and tolerance than current opioids. Additionally, more research is needed to investigate the biochemical and physiological effects of 1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide and to develop safety protocols for handling 1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide in lab experiments.

Conclusion:

In conclusion, 1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide is a synthetic opioid analgesic that has been used for research purposes due to its potent analgesic effects. It acts on the μ-opioid receptor and produces potent analgesic effects, sedation, respiratory depression, and euphoria. 1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide has advantages and limitations for lab experiments, and there are several future directions for research on 1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide. It is important to follow strict safety protocols when handling 1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide in lab experiments, and more research is needed to investigate its potential use as an analgesic and to develop new opioid-based analgesics.

Synthesemethoden

1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide can be synthesized through a multistep process starting from 4-methoxybenzaldehyde. The synthesis involves the formation of a piperidine ring, followed by the introduction of a piperidinecarboxamide group, and finally, the introduction of a methyl group. The final product is a white crystalline powder that is soluble in water, ethanol, and chloroform.

Wissenschaftliche Forschungsanwendungen

1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide has been used for research purposes due to its potent analgesic effects. It has been shown to have a higher affinity for the μ-opioid receptor than morphine, which is the main receptor responsible for pain relief. 1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide has also been used in studies to investigate the effects of opioids on the central nervous system and to develop new opioid-based analgesics.

Eigenschaften

IUPAC Name |

1-[4-(4-methoxyphenyl)butan-2-yl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-13(19-11-3-4-15(12-19)17(18)20)5-6-14-7-9-16(21-2)10-8-14/h7-10,13,15H,3-6,11-12H2,1-2H3,(H2,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPXGTMYFPTFNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)OC)N2CCCC(C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-4-{4-[(4-methylphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B5963691.png)

![1,3-benzodioxol-5-yl{1-[(1-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}methanone](/img/structure/B5963693.png)

![1-isopropyl-5-[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B5963700.png)

![2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5963716.png)

![3-(3-chlorophenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5963719.png)

![N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-propanamine](/img/structure/B5963725.png)

![N~1~-(3,5-dimethylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5963726.png)

![1-[(4-bromophenyl)sulfonyl]-N'-(1-methylethylidene)-4-piperidinecarbohydrazide](/img/structure/B5963746.png)

![6-amino-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3-isopropyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5963753.png)

![5-[(2,5-dimethylphenoxy)methyl]-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5963759.png)

![3-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N,N-dimethylpropanamide](/img/structure/B5963777.png)

![1-[2-(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B5963789.png)